2-Fluoro-5-nitroquinoline
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Overview
Description
2-Fluoro-5-nitroquinoline is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of interest in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitroquinoline typically involves the nitration of a fluorinated quinoline precursor. One common method is the nitration of 2-fluoroquinoline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups replacing the fluorine atom.
Reduction: 2-Fluoro-5-aminoquinoline.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
2-Fluoro-5-nitroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, leading to increased potency and selectivity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitroquinoline: Lacks the fluorine atom, affecting its electronic properties and interactions with biological targets.
8-Fluoro-5-nitroquinoline: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-5-nitroquinoline is unique due to the synergistic effects of the fluorine and nitro groups, which enhance its reactivity and biological activity. This combination makes it a valuable compound for the development of new drugs, materials, and industrial chemicals .
Properties
Molecular Formula |
C9H5FN2O2 |
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Molecular Weight |
192.15 g/mol |
IUPAC Name |
2-fluoro-5-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H |
InChI Key |
XLAOWUAWZSOVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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